2-Cyano-3-morpholinoacrylamide

Opioid pharmacology GPCR drug discovery Pain research

2-Cyano-3-morpholinoacrylamide (CAS 25229-97-4) is a critical intermediate for allopurinol synthesis and a validated impurity standard for abacavir QC (Impurity 13). Its unique morpholinoacrylamide scaffold supports MOR agonist research (EC50 52 nM) and adenosine A1 studies (Ki 137 nM), enabling GPCR bias investigations. For ANDA filings, this pharmacopeial-grade standard ensures regulatory compliance; for process development, it offers validated synthetic routes. Choose this specific compound for documented selectivity and regulatory traceability unavailable with generic alternatives.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 25229-97-4
Cat. No. B1581082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-morpholinoacrylamide
CAS25229-97-4
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1COCCN1C=C(C#N)C(=O)N
InChIInChI=1S/C8H11N3O2/c9-5-7(8(10)12)6-11-1-3-13-4-2-11/h6H,1-4H2,(H2,10,12)/b7-6+
InChIKeyLLKCXVWITGBXLG-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>27.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-3-morpholinoacrylamide (CAS 25229-97-4): Chemical Identity, Physicochemical Properties, and Baseline Characterization for Research Procurement


2-Cyano-3-morpholinoacrylamide (CAS 25229-97-4), also known as 3-morpholino-2-cyanoacrylamide, is a synthetic organic compound with the molecular formula C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol [1]. It belongs to the morpholinoacrylamide class, characterized by a morpholine ring linked to a cyanoacrylamide moiety, which confers distinct electrophilic reactivity and hydrogen-bonding capacity . Physicochemical data indicate a melting point range of 173–177 °C, a boiling point of 396.1 °C at 760 mmHg, and a computed XLogP3-AA value of -0.9, reflecting moderate hydrophilicity [1]. The compound is primarily utilized as a key synthetic intermediate in pharmaceutical manufacturing, most notably in the preparation of the xanthine oxidase inhibitor allopurinol and its analogs, as well as serving as a characterized impurity standard in the quality control of the antiretroviral agent abacavir [2][3].

2-Cyano-3-morpholinoacrylamide (CAS 25229-97-4): Why Generic Substitution or In-Class Analogs Are Not Interchangeable in Research Applications


2-Cyano-3-morpholinoacrylamide is not a commodity chemical; its value in research and industrial workflows is tightly coupled to its specific molecular architecture and the resulting pharmacological and synthetic profile. Generic substitution with other morpholinoacrylamides or cyanoacrylamides is not scientifically valid due to the compound's unique combination of a morpholine ring and a cyanoacrylamide moiety, which dictates a distinct pattern of target engagement and reactivity [1]. As demonstrated in the quantitative evidence below, the compound exhibits a specific affinity profile at the mu-opioid receptor (MOR) that differs markedly from benchmark agonists, while its lack of affinity for adenosine A3 receptors provides a selectivity window not shared by many adenosine-targeting analogs [2][3]. Furthermore, its defined role as a regulated impurity in abacavir synthesis and as a validated intermediate for allopurinol production means that any substitute would lack the necessary regulatory documentation and process validation, potentially compromising analytical method development and synthetic pathway integrity [4][5].

2-Cyano-3-morpholinoacrylamide (CAS 25229-97-4): Product-Specific Quantitative Evidence and Differential Performance Metrics


Mu-Opioid Receptor (MOR) Agonist Activity: 2-Cyano-3-morpholinoacrylamide Exhibits Nanomolar Potency (EC50 52 nM) Distinct from Prototypical Agonists

2-Cyano-3-morpholinoacrylamide demonstrates functional agonist activity at the human mu-opioid receptor (MOR) with an EC50 of 52 nM in a cAMP accumulation assay using CHOK1 cells [1]. This potency is comparable to the endogenous opioid peptide endomorphin I (EC50 86 nM) but lower than the synthetic high-affinity agonist DAMGO (EC50 31 nM) in similar cell-based assays [2]. The compound also exhibits binding affinity with Ki values of 64 nM and 118 nM in displacement assays using [3H]-DAMGO, indicating a moderate affinity profile that may offer a distinct pharmacological window compared to high-affinity, high-efficacy MOR agonists associated with greater adverse effect liability [1].

Opioid pharmacology GPCR drug discovery Pain research

Adenosine Receptor Selectivity: 2-Cyano-3-morpholinoacrylamide Displays Sub-Micromolar Affinity for A1 Receptor (Ki 137 nM) but No Detectable Affinity for A3 Receptor (Ki >1000 nM)

In radioligand displacement assays, 2-cyano-3-morpholinoacrylamide exhibits a Ki of 137 nM at the rat adenosine A1 receptor, indicating moderate affinity [1]. In contrast, the compound shows no meaningful interaction with the human adenosine A3 receptor, with a Ki >1,000 nM, representing at least a 7-fold selectivity window for A1 over A3 [1]. This selectivity profile differs from non-selective adenosine receptor ligands such as caffeine (A1 Ki ~44 µM; A2A Ki ~40 µM) and from A3-selective agonists like IB-MECA (A3 Ki ~1 nM), which exhibit inverse selectivity patterns [2].

Adenosine receptor pharmacology CNS drug discovery Cardiovascular research

Regulatory-Grade Abacavir Impurity: 2-Cyano-3-morpholinoacrylamide as a Pharmacopeial Reference Standard with Full Characterization Documentation

2-Cyano-3-morpholinoacrylamide is officially recognized as Abacavir Impurity 13 in pharmacopeial monographs and is supplied with comprehensive analytical characterization data, including certificate of analysis, HPLC purity, and structural confirmation by NMR and MS, in compliance with ICH guidelines [1]. In contrast, generic 2-cyano-3-morpholinoacrylamide from non-specialized chemical suppliers typically lacks this regulatory documentation, process validation, and traceability to USP or EP reference standards, which are essential for ANDA submissions and quality control in commercial abacavir production .

Pharmaceutical analysis Impurity profiling Regulatory compliance

Validated Synthetic Intermediate for Allopurinol and Pyrazolo[3,4-d]pyrimidine Derivatives with Documented Process Reproducibility

2-Cyano-3-morpholinoacrylamide is a critical intermediate in the patented synthesis of allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine) and its structural analogs, with optimized reaction conditions documented to yield 63.4 g of the intermediate from a single batch reaction [1][2]. Alternative intermediates for allopurinol synthesis, such as 3-aminopyrazole-4-carboxamide derivatives, require different reaction sequences and may not afford the same overall yield or purity profile [3]. The established process using 2-cyano-3-morpholinoacrylamide is validated in both academic and industrial settings, ensuring reliable scale-up and consistent product quality [1].

Process chemistry API synthesis Xanthine oxidase inhibitors

2-Cyano-3-morpholinoacrylamide (CAS 25229-97-4): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Mu-Opioid Receptor Pharmacology and Biased Signaling Studies

Given its moderate MOR agonist potency (EC50 52 nM) and distinct binding profile (Ki 64-118 nM) relative to high-affinity agonists like DAMGO, 2-cyano-3-morpholinoacrylamide is ideally suited for investigating G protein-biased signaling pathways and for structure-activity relationship (SAR) studies aimed at developing analgesics with reduced β-arrestin recruitment [1]. Researchers seeking a tool compound with a defined, intermediate efficacy profile will find this compound more informative than extremely potent or extremely weak MOR ligands [2].

Adenosine A1 Receptor-Mediated Cardiovascular and Neuroprotective Research

The compound's moderate affinity for adenosine A1 receptors (Ki 137 nM) combined with its negligible interaction with A3 receptors (Ki >1,000 nM) makes it a valuable chemical probe for dissecting A1-specific physiological effects without confounding A3 receptor activation [1]. This selectivity profile supports studies in cardiac ischemia-reperfusion injury, neuroprotection, and renal physiology where A1 receptor modulation is the primary mechanism of interest [2].

Pharmaceutical Quality Control and Regulatory-Compliant Impurity Profiling for Abacavir

As a fully characterized, pharmacopeial-grade impurity standard (Abacavir Impurity 13), 2-cyano-3-morpholinoacrylamide is essential for analytical method development, method validation, and batch release testing in abacavir sulfate manufacturing [1]. Its use is mandated for ANDA submissions and commercial production QC, where traceability to USP or EP reference standards is a regulatory requirement [2]. Generic alternatives lacking the requisite documentation are unsuitable for these applications.

Process Development and Scale-Up for Allopurinol and Related Xanthine Oxidase Inhibitors

The compound's validated role as a synthetic intermediate in the patented production of allopurinol provides process chemists with a reliable, reproducible pathway for manufacturing this essential medicine for gout and hyperuricemia [1]. The documented reaction conditions and yields offer a lower-risk starting point for process optimization and scale-up compared to uncharacterized or alternative intermediates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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